molecular formula C13H17NO3S B183328 Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5919-29-9

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B183328
CAS RN: 5919-29-9
M. Wt: 267.35 g/mol
InChI Key: MYGDFSFTVVUJHF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDFSFTVVUJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207930
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

5919-29-9
Record name 2-Acetylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5919-29-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
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Record name 5919-29-9
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Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetyl chloride (62 mL) was added dropwise to a stirred solution of 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (125 g) in pyridine (750 mL) on an ice bath. After stirring at room temperature for 30 minutes, the solution was poured into water (2.2 L). The resulting solid was collected by filtration and washed with water, and then was dried overnight at 55° C. to provide the title compound (140 g) as a colorless solid.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-amino-4, 5, 6, 7-tetrahydrobenzothiophene-3-carboxylate (16 g, 71.1 mmol) in THF (100 mL) was added 4-(dimethylamino)pyridine (434 mg, 3.55 mmol) and acetyl chloride (6.1 mL, 85.3 mmol). After stirring for 2 h at room temperature, the solution was diluted with brine solution (500 mL) and extracted with ethyl acetate (500 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated to provide the title compound (18.3 g, 96%) as a light yellow solid: MS (ES) m/z 268 (M+H)+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
434 mg
Type
catalyst
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (100 g, 444 mmol) and acetic anhydride (227 g, 2.2 mol) were heated at reflux for ˜15 minutes and then allowed to cool to room temperature overnight. The reaction mixture containing white solid was filtered. The solid was rinsed with water (2 L) and dried in a vacuum oven for several hours at ˜45° C. to yield a white crystalline solid (96 g, 81%). 1H NMR (DMSO-d6) δ 4.26 (q, 2H), 2.69 (t, 2H), 2.57 (t, 2H), 2.20 (s, 3H), 1.70 (m, 4H), 1.30 (t, 3H), LCMS RT=3.48 min, [M+H]+=268.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
227 g
Type
reactant
Reaction Step One
Name
Yield
81%

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